

3-(4-Fluorophenoxy)propionic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)propionic acid

Cat. No.: B071959

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An In-Depth Technical Guide to 3-(4-Fluorophenoxy)propionic Acid

This guide provides a comprehensive technical overview of **3-(4-Fluorophenoxy)propionic acid**, a key chemical intermediate in pharmaceutical and agrochemical development. Designed for researchers, chemists, and professionals in drug discovery, this document synthesizes core chemical data, field-proven synthetic insights, and critical safety protocols to support advanced research and application.

Core Compound Identification and Properties

3-(4-Fluorophenoxy)propionic acid is an aromatic carboxylic acid distinguished by a fluorinated phenoxy group. This structural feature is of high interest in medicinal chemistry, as the carbon-fluorine bond can enhance metabolic stability, binding affinity, and bioavailability of derivative molecules.^{[1][2]}

Chemical Identity

Identifier	Value	Source(s)
CAS Number	1579-78-8	[1][3][4]
Molecular Formula	C ₉ H ₉ FO ₃	[1][3][4]
Molecular Weight	184.17 g/mol	[1]
Synonyms	3-(4-fluorophenoxy)propanoic acid, 3-(p-Fluorophenoxy)propionic acid	[3]

Physicochemical Properties

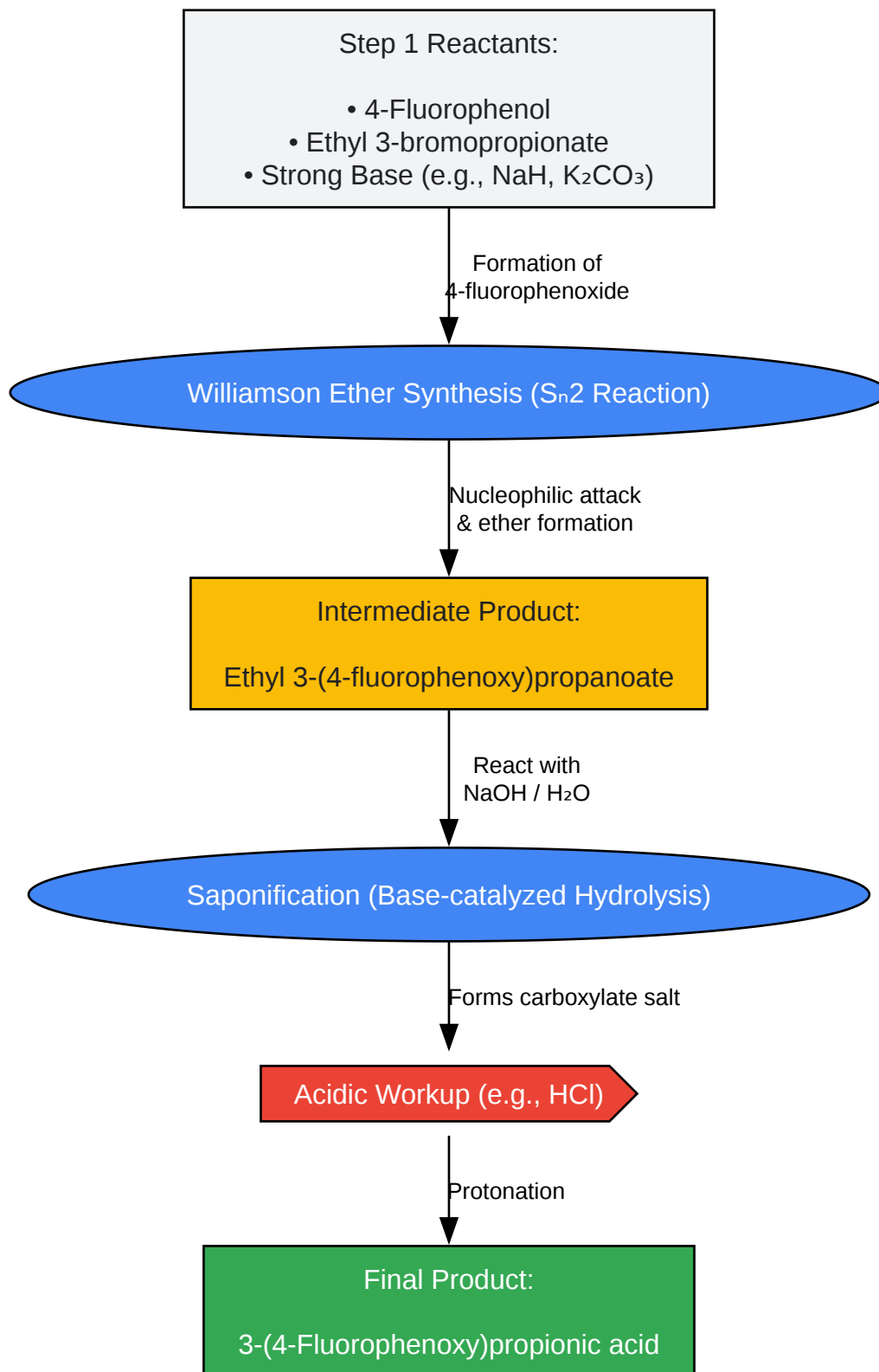
Property	Value	Source(s)
Appearance	White crystalline solid	[1]
Melting Point	81-87 °C	[1]
Purity	≥ 98% (HPLC)	[1]
Storage	Store at 0-8°C in a dry area	[1][4]

Synthesis Pathway: The Williamson Ether Synthesis Approach

The formation of the ether linkage in **3-(4-Fluorophenoxy)propionic acid** is classically achieved via the Williamson ether synthesis. This S_N2 reaction is a robust and widely used method for preparing ethers from an alkoxide and an organohalide.[5][6] In this context, the synthesis involves the reaction of a 4-fluorophenoxide ion with an alkyl halide bearing a propionic acid moiety.

The causality for this choice of pathway is rooted in its efficiency and predictability. 4-Fluorophenol is readily deprotonated by a strong base to form a potent nucleophile (the phenoxide). This nucleophile then attacks a suitable three-carbon electrophile, such as ethyl 3-bromopropionate. Using an ester of the propionic acid is a critical strategic choice to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the reaction. The final product is then obtained through a simple ester hydrolysis (saponification) step.

Conceptual Synthesis Workflow



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Caption: A two-step synthesis pathway for **3-(4-Fluorophenoxy)propionic acid**.

Applications in Drug Development and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block for more complex molecules.^[1] Its value lies in the unique combination of the phenoxypropionic acid scaffold and the fluorine substituent.

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of potential therapeutic agents, particularly anti-inflammatory and analgesic drugs.^[1] The fluorophenoxy moiety can modify pharmacokinetic properties, leading to improved drug efficacy and potentially reduced side effects.^[1] It has also been utilized as an intermediate for beta-blockers and other cardiovascular drugs.^[2] The rationale for using a fluorinated precursor is to introduce metabolic stability at that position, preventing enzymatic degradation (e.g., hydroxylation) of the aromatic ring in the final drug product.
- **Agrochemicals:** The structure is employed in formulating herbicides.^[1] The phenoxypropionic acid class of compounds can mimic natural plant hormones, and strategic modifications, such as the addition of fluorine, can fine-tune their activity and selectivity for specific plant pathways, enabling effective weed control.^[2]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis of **3-(4-Fluorophenoxy)propionic acid** based on the Williamson ether synthesis. Each step includes checks and expected outcomes.

Objective: To synthesize **3-(4-Fluorophenoxy)propionic acid** from 4-fluorophenol.

Materials:

- 4-Fluorophenol
- Ethyl 3-bromopropionate
- Potassium carbonate (K_2CO_3), anhydrous

- Acetone, anhydrous
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄), anhydrous
- Deionized water

Protocol Steps:

- Step 1: Ether Formation (S_N2 Reaction)
 1. To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.
 2. Stir the suspension vigorously for 15 minutes at room temperature. The potassium carbonate acts as the base to deprotonate the phenol, forming the potassium 4-fluorophenoxide in situ.
 3. Add ethyl 3-bromopropionate (1.1 eq) dropwise to the suspension.
 4. Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-fluorophenol.
 5. After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Wash the solid with a small amount of acetone.
 6. Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl 3-(4-fluorophenoxy)propanoate, typically as an oil.

- Step 2: Saponification (Ester Hydrolysis)

1. Dissolve the crude ester from the previous step in 50 mL of ethanol in a 250 mL round-bottom flask.
2. Add a solution of sodium hydroxide (2.0 eq) in 50 mL of deionized water.
3. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
4. Cool the reaction mixture and evaporate the ethanol under reduced pressure.
5. Dilute the remaining aqueous solution with 50 mL of water and wash with 30 mL of ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

- Step 3: Acidification and Product Isolation

1. Cool the aqueous layer in an ice bath.
2. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (verify with pH paper). A white precipitate of **3-(4-Fluorophenoxy)propionic acid** should form.
3. Collect the solid product by vacuum filtration using a Büchner funnel.
4. Wash the solid with cold deionized water to remove inorganic salts.
5. Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the pure white crystalline solid.
6. Dry the final product under vacuum. Verify purity via HPLC and confirm identity using ^1H NMR, ^{13}C NMR, and MS. The melting point should align with the literature value of 81-87 °C.^[1]

Safety and Handling

As a laboratory chemical, **3-(4-Fluorophenoxy)propionic acid** requires careful handling. The following information is derived from its Safety Data Sheet (SDS).^[4]

- Hazard Classification:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
 - Handle in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust. [4]
 - Avoid contact with skin and eyes. In case of contact, wash off with soap and plenty of water.[4]
- First Aid:
 - If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
 - If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

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